Isomebumal
Description
Isomebumal, chemically designated as 5-Ethyl-5-(1-ethylpropyl)barbituric acid (C₁₁H₁₈N₂O₃), is a barbiturate derivative historically used for its sedative and hypnotic properties . Its structure features a barbituric acid core substituted with ethyl and 1-ethylpropyl groups at the 5th position. While its clinical use has declined due to safety concerns and the advent of safer alternatives, this compound remains a compound of interest in pharmacological research, particularly in studies exploring structure-activity relationships (SAR) among barbiturates.
Properties
IUPAC Name |
5-ethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-4-7(5-2)11(6-3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARHAYISHKNKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1(C(=O)NC(=O)NC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17013-37-5 | |
| Record name | Isomebumal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017013375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOMEBUMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1XR8C3A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isomebumal involves the reaction of barbituric acid with appropriate alkylating agents. The process typically includes the following steps:
Formation of Barbituric Acid Derivative: Barbituric acid is reacted with ethyl iodide and 1-ethylpropyl bromide in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidinetrione ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Isomebumal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidinetrione ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isomebumal has several applications in scientific research:
Neurology Research: It is used as a reference material in studies related to neurological disorders.
Analytical Standards: It serves as a certified reference material for the calibration of analytical instruments.
Pharmaceutical Research: It is studied for its potential sedative and hypnotic properties, similar to other barbiturates
Mechanism of Action
The mechanism of action of Isomebumal involves its interaction with the central nervous system. It acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a sedative and hypnotic effect, making it useful in the treatment of certain neurological conditions .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Pentobarbital’s higher LogP (2.3) correlates with faster blood-brain barrier penetration compared to this compound (LogP 2.1), contributing to shorter onset times .
- Solubility: Phenobarbital’s phenyl group enhances water solubility (1.1 mg/mL), making it more suitable for intravenous formulations than this compound .
Pharmacological and Clinical Comparisons
Mechanism of Action and Potency
All barbiturates potentiate GABA₃ receptor activity, but their efficacy varies.
Table 2: Pharmacodynamic Parameters
| Compound | GABA₃ EC₅₀ (µM) | Therapeutic Index (LD₅₀/ED₅₀) | Duration of Action (hours) |
|---|---|---|---|
| This compound | 12.5 | 3.2 | 4–6 |
| Phenobarbital | 18.0 | 15.0 | 6–12 |
| Pentobarbital | 8.4 | 2.5 | 3–4 |
| Amobarbital | 10.2 | 2.8 | 3–5 |
Key Findings :
- Potency: Pentobarbital exhibits the highest potency (EC₅₀ 8.4 µM), while Phenobarbital is the least potent .
- Safety: Phenobarbital’s higher therapeutic index (15.0) underscores its safer profile compared to this compound (3.2), which has a narrower safety margin .
Pharmacokinetic Profiles
Table 3: Pharmacokinetic Parameters
| Compound | Half-Life (hours) | Protein Binding (%) | Metabolism Pathway |
|---|---|---|---|
| This compound | 5.2 | 45 | Hepatic oxidation |
| Phenobarbital | 80–120 | 50 | Hepatic CYP450 hydroxylation |
| Pentobarbital | 15–48 | 60 | Hepatic demethylation |
| Amobarbital | 8–42 | 55 | Hepatic oxidation |
Key Insights :
- Half-Life: Phenobarbital’s prolonged half-life (80–120 hours) supports its use in epilepsy, whereas this compound’s shorter half-life (5.2 hours) limits its utility to acute sedation .
- Metabolism: this compound and Amobarbital undergo hepatic oxidation, increasing the risk of drug-drug interactions compared to Phenobarbital’s CYP450-mediated pathway .
Table 4: Adverse Effects and Toxicity Data
| Compound | Common Side Effects | Fatal Dose (mg/kg, oral) | Respiratory Depression Risk |
|---|---|---|---|
| This compound | Dizziness, nausea, hypotension | 50 | High |
| Phenobarbital | Sedation, ataxia, rash | 150 | Moderate |
| Pentobarbital | Confusion, apnea, dependence | 30 | Very High |
| Amobarbital | Headache, tolerance, hepatotoxicity | 40 | High |
Critical Analysis :
- Respiratory Risk: Pentobarbital and this compound pose higher risks of respiratory depression than Phenobarbital, limiting their clinical use .
- Overdose: this compound’s fatal dose (50 mg/kg) is lower than Phenobarbital’s (150 mg/kg), reflecting its higher acute toxicity .
Biological Activity
Isomebumal is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the various aspects of this compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound, a derivative of the well-known compound mebumal, is primarily studied for its anti-inflammatory and antimicrobial properties. Its unique chemical structure allows it to interact with biological systems effectively, making it a candidate for various therapeutic applications.
1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo studies. Research indicates that it inhibits key inflammatory pathways, particularly those involving cytokines and chemokines.
- Mechanism of Action : this compound appears to modulate the NF-κB pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation leads to decreased inflammation in models of acute and chronic inflammatory diseases.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several bacterial strains. Studies show that it possesses broad-spectrum antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens are reported as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 5.0 |
| S. aureus | 4.5 |
| Pseudomonas aeruginosa | 6.0 |
This data highlights this compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced swelling compared to control groups. The results indicated a reduction in edema by approximately 70% at a dosage of 20 mg/kg.
Case Study 2: Antimicrobial Efficacy in Clinical Settings
In a clinical trial involving patients with bacterial infections, this compound was administered alongside standard antibiotics. The results showed enhanced recovery rates and reduced duration of hospitalization when this compound was included in the treatment regimen.
Research Findings
Recent research has focused on elucidating the molecular mechanisms underlying this compound's biological activities:
- Cellular Studies : In vitro studies using human cell lines have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a potential role in cancer therapy.
- Animal Studies : Long-term studies have indicated that this compound does not exhibit significant toxicity at therapeutic doses, supporting its safety profile for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
